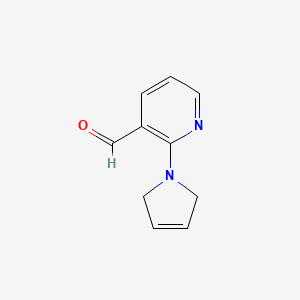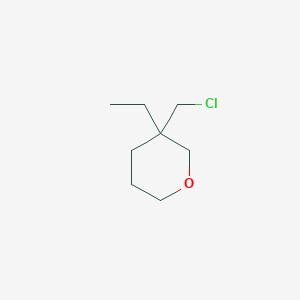![molecular formula C9H10ClN3O B13178908 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a chloro group and a cyclopropyl(methyl)amino substituent, makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is then subjected to nucleophilic substitution reactions to introduce the cyclopropyl(methyl)amino group . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the aldehyde group to carboxylic acids or alcohols, respectively.
科学研究应用
4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and cyclopropyl(methyl)amino groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
Similar Compounds
4-Chloro-6-(methylamino)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological interactions.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains two chloro groups, which can lead to different reactivity patterns compared to the cyclopropyl(methyl)amino derivative.
Uniqueness
The presence of the cyclopropyl(methyl)amino group in 4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde imparts unique steric and electronic properties, enhancing its selectivity and potency in various applications. This makes it a valuable compound for the development of targeted pharmaceuticals and advanced materials.
属性
分子式 |
C9H10ClN3O |
|---|---|
分子量 |
211.65 g/mol |
IUPAC 名称 |
4-chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9-7(4-14)8(10)11-5-12-9/h4-6H,2-3H2,1H3 |
InChI 键 |
XOUBBEPXTQGBFM-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CC1)C2=C(C(=NC=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


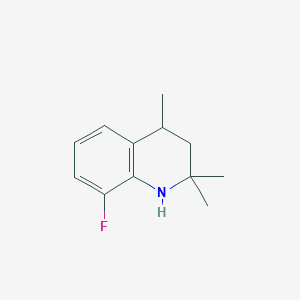

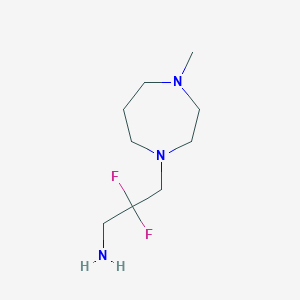
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)
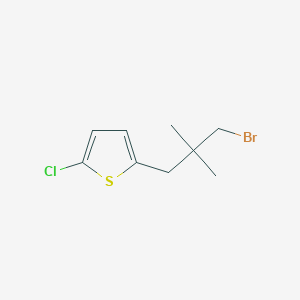
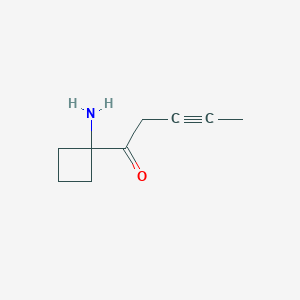
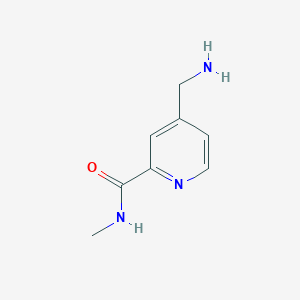
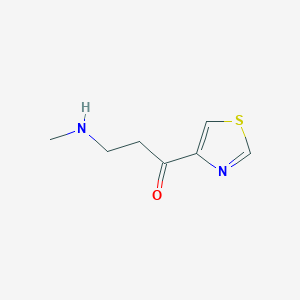
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
